molecular formula C18H18N2O B11357935 N-(2,4-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide

N-(2,4-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B11357935
M. Wt: 278.3 g/mol
InChI Key: ZOZUYLPTXZKZGY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core substituted with a carboxamide group at the 2-position and a 2,4-dimethylphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution at the 2-Position: The carboxamide group can be introduced at the 2-position of the indole core through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    N-Alkylation: The 2,4-dimethylphenyl group can be introduced at the nitrogen atom of the indole core through an N-alkylation reaction using 2,4-dimethylbenzyl chloride and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Material Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting materials.

    Biological Studies: It is used as a probe in biological studies to understand the interactions of indole derivatives with biological targets.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide is unique due to the combination of the indole core, carboxamide group, and 2,4-dimethylphenyl substitution, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C18H18N2O/c1-11-4-6-15(13(3)8-11)20-18(21)17-10-14-9-12(2)5-7-16(14)19-17/h4-10,19H,1-3H3,(H,20,21)

InChI Key

ZOZUYLPTXZKZGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)C)C

Origin of Product

United States

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